6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
The compound 6-amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile belongs to the pyranopyrazole family, a class of nitrogen-containing heterocycles with diverse biological and pharmacological applications. Its structure features a pyrano[2,3-c]pyrazole core substituted at positions 1 (phenyl), 3 (propyl), 4 (4-methylphenyl), and 5 (cyano), with an amino group at position 4. This compound’s uniqueness lies in its combination of a 4-methylphenyl group and a propyl chain, which influence its electronic, steric, and solubility properties compared to analogues .
Properties
IUPAC Name |
6-amino-4-(4-methylphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-3-7-19-21-20(16-12-10-15(2)11-13-16)18(14-24)22(25)28-23(21)27(26-19)17-8-5-4-6-9-17/h4-6,8-13,20H,3,7,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRAPCYJTSXUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown potent antileishmanial and antimalarial activities. Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular docking study conducted on a similar compound showed better antileishmanial activity. This suggests that the compound might interact with specific proteins or enzymes in the target organisms, leading to their inhibition or activation, which ultimately affects the organism’s survival or replication.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it’s likely that the compound interferes with essential biochemical pathways in Leishmania and Plasmodium species, disrupting their normal functions and leading to their death or inhibition.
Result of Action
Similar compounds have shown to inhibit the growth ofLeishmania and Plasmodium species, suggesting that this compound might also have similar effects.
Biological Activity
6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrano-pyrazoles, characterized by a unique bicyclic structure that contributes to its biological activity. The presence of an amino group and various aromatic substituents enhances its pharmacological potential.
Structural Formula
Antitumor Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit significant antitumor activity. A study focused on the structure-activity relationship (SAR) found that specific modifications in the pyrazole ring can enhance cytotoxic effects against various cancer cell lines. Notably, compounds similar to 6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were effective against breast cancer cell lines MCF-7 and MDA-MB-231 when tested in vitro .
Case Study: Synergistic Effects with Doxorubicin
In a recent study, the compound was evaluated for its potential synergistic effects when combined with doxorubicin on breast cancer cells. The results demonstrated enhanced cytotoxicity compared to doxorubicin alone, indicating that the compound could serve as an effective adjunct in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through in vitro assays. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds within the same class have demonstrated the ability to reduce levels of TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives are well-documented. The compound under discussion has exhibited notable activity against various bacterial strains and fungi. One study reported that similar pyrazole derivatives displayed significant antifungal activity against Candida albicans and antibacterial effects against Staphylococcus aureus .
Summary of Biological Activities
Synthesis and Evaluation
The synthesis of 6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves multiple steps starting from readily available precursors. Analytical techniques such as NMR and UPLC-MS are utilized to confirm the structure and purity of the synthesized compound .
Future Directions
Further research is warranted to explore:
- Mechanistic studies : Understanding how this compound interacts at the molecular level with biological targets.
- In vivo studies : Evaluating efficacy and safety profiles in animal models.
- Optimization : Modifying structural components to enhance potency and selectivity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyranopyrazole derivatives differ primarily in substituents at positions 1, 3, 4, and 3. Key structural comparisons include:
Key Observations :
- The 4-methylphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and stability, whereas 4-methoxyphenyl (in ) offers stronger resonance stabilization .
- Nitro () and chloro () substituents enhance electrophilicity, favoring interactions in biological targets.
Key Observations :
Physicochemical Properties
Melting points and spectral data highlight substituent effects:
Key Observations :
Preparation Methods
Reaction Components and Stoichiometry
The synthesis involves three key components:
- 4-Methylbenzaldehyde (aromatic aldehyde)
- Malononitrile (active methylene compound)
- 1-Phenyl-3-propyl-1H-pyrazol-5(4H)-one (pyrazolinone derivative)
A typical molar ratio of 1:1:1 is employed, with triethylamine (TEA) as the base catalyst in ethanol. The reaction proceeds in two stages:
Optimized Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Polar protic medium enhances cyclization |
| Temperature | Reflux (78°C) | Accelerates ring closure |
| Reaction Time | 24 hours | Complete conversion |
| Catalyst Loading | 1.0 equiv. TEA | Neutralizes HCN byproduct |
Extended reaction times beyond 24 hours lead to decomposition, while reduced TEA concentrations result in incomplete cyclization.
Stepwise Reaction Mechanism
Knoevenagel Condensation
The initial step involves nucleophilic attack of malononitrile's active methylene group on the electrophilic carbonyl carbon of 4-methylbenzaldehyde, facilitated by TEA. This forms an α,β-unsaturated nitrile intermediate:
$$ \text{Ar-CHO} + \text{NC-CH}2-\text{CN} \xrightarrow{\text{TEA}} \text{Ar-CH=C(CN)}2 $$
Michael Addition
The pyrazolinone's enolic oxygen attacks the β-position of the α,β-unsaturated nitrile, generating a tetrahedral intermediate. Subsequent proton transfer creates a stabilized enolate.
Thorpe–Ziegler Cyclization
Intramolecular nucleophilic attack by the pyrazole nitrogen on the nitrile carbon forms the dihydropyran ring, accompanied by HCN elimination:
$$ \text{Intermediate} \rightarrow \text{Pyrano[2,3-c]pyrazole} + \text{HCN} $$
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure. The crude product is washed sequentially with:
- Ethanol : Removes unreacted starting materials
- Hexanes : Eliminates hydrophobic impurities
Recrystallization from ethanol yields pure product as white crystals (typical yield: 82-87%).
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
LC-MS shows molecular ion peak at m/z 370.45 [M+H]$$^+$$, consistent with the molecular formula C$${23}$$H$${22}$$N$$_4$$O.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction time to 30-45 minutes using microwave irradiation (300W, 100°C) maintains yields at 78-80% while improving energy efficiency.
Solvent-Free Conditions
Grinding reactants with solid TEA in a mortar yields 70-72% product, suitable for green chemistry applications.
Industrial-Scale Considerations
Merck KGaA lists this compound in their catalog (CAS 401590-09-8), suggesting adaptation of the bench-scale procedure with:
- Continuous flow reactors for improved heat management
- Automated pH control during workup
- Distillation recovery of ethanol solvent
Challenges and Limitations
- Regioselectivity : Competing formation of pyrano[3,2-c]pyrazole isomers requires strict temperature control.
- Propyl Group Steric Effects : Bulkier 3-propyl substituent slows cyclization vs. methyl/ethyl analogs.
- Cyanide Handling : Requires HCN scrubbers and rigorous ventilation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Conventional | 87 | 99.5 | 24 | Pilot-scale |
| Microwave | 80 | 98.7 | 0.75 | Lab-scale |
| Solvent-Free | 72 | 97.2 | 48 | Small batch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
